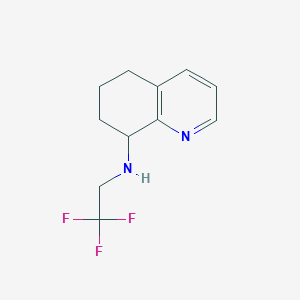

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine

説明

Chemical Identity and Nomenclature

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine is systematically identified by its Chemical Abstracts Service number 1432679-46-3. The compound's nomenclature reflects its structural composition, incorporating both the tetrahydroquinoline backbone and the trifluoroethyl substituent attached to the amine nitrogen at the 8-position. This naming convention follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen heteroatoms and fluorinated alkyl groups.

The compound belongs to the broader class of tetrahydroquinoline derivatives, which are notable for their diverse biological activities and synthetic utility in medicinal chemistry. The trifluoroethyl substituent significantly enhances the compound's lipophilicity and may influence its pharmacological properties through electronic effects and metabolic stability considerations. This structural modification represents a strategic approach to molecular design, where fluorine incorporation is employed to modulate biological activity and pharmacokinetic parameters.

Alternative nomenclature systems may refer to this compound through various descriptive names that emphasize different structural features. The systematic name captures the complete molecular architecture, including the specific positioning of functional groups and the stereochemical relationships within the bicyclic framework. The compound's unique identifier in chemical databases facilitates accurate cross-referencing and literature searches across multiple platforms.

Molecular Formula and Structural Classification

The molecular formula of N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine is C₁₁H₁₃F₃N₂, corresponding to a molecular weight of 230 grams per mole. This composition reflects the presence of eleven carbon atoms, thirteen hydrogen atoms, three fluorine atoms, and two nitrogen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and biological properties.

The compound is structurally classified as a heterocyclic amine, specifically falling within the tetrahydroquinoline subfamily. This classification system recognizes the bicyclic nature of the molecule, consisting of a benzene ring fused to a partially saturated pyridine ring. The heterocyclic designation acknowledges the presence of nitrogen heteroatoms within the ring system, which significantly influence the compound's electronic properties and reactivity patterns.

From a functional group perspective, the molecule contains both a secondary amine within the quinoline ring system and a tertiary amine formed by the trifluoroethyl substitution. This dual amine character contributes to the compound's basicity and potential for hydrogen bonding interactions. The trifluoromethyl group introduces significant electronegativity and steric bulk, affecting both the electronic distribution and conformational preferences of the molecule.

Historical Context in Tetrahydroquinoline Chemistry

The development of tetrahydroquinoline chemistry traces its origins to the fundamental understanding of quinoline itself, which represents one of the classical heterocyclic systems in organic chemistry. Tetrahydroquinoline, as the semi-hydrogenated derivative of quinoline, emerged as an important intermediate and target compound due to its enhanced stability and modified biological properties compared to the fully aromatic parent structure. The reduction of quinoline systems to their tetrahydro counterparts provided chemists with access to a new class of compounds exhibiting different pharmacological profiles.

Substituted derivatives of tetrahydroquinoline have become increasingly common in medicinal chemistry, with notable bioactive compounds including oxamniquine, dynemycin, viratmycin, and nicainoprol. These examples demonstrate the versatility of the tetrahydroquinoline scaffold in supporting diverse biological activities, from antiparasitic effects to anticancer properties. The systematic exploration of substituent effects on the tetrahydroquinoline core has revealed structure-activity relationships that guide modern drug design efforts.

The historical progression of tetrahydroquinoline synthesis has evolved from simple hydrogenation reactions of quinolines using heterogeneous catalysts to sophisticated asymmetric synthesis methods employing homogeneous catalysts. This evolution reflects both advancing synthetic methodology and growing appreciation for the stereochemical requirements of biological activity. The development of asymmetric hydrogenation techniques has been particularly significant, as it enables the preparation of enantiomerically pure tetrahydroquinoline derivatives with enhanced selectivity and potency.

Contemporary research in tetrahydroquinoline chemistry has expanded to include novel synthetic approaches such as oxidative ring opening followed by double reductive amination, as demonstrated in recent methodological developments. These advances have broadened the scope of accessible substitution patterns and functional group combinations, enabling the exploration of previously inaccessible chemical space within the tetrahydroquinoline family.

Position within Fluorinated Amine Chemistry

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine occupies a significant position within the rapidly expanding field of fluorinated amine chemistry. Fluorinated amines represent important organic intermediates that have gained considerable attention due to their unique properties and applications in pharmaceutical development. The introduction of fluorine atoms into amine-containing molecules fundamentally alters their basicity, metabolic stability, and lipophilicity, creating opportunities for enhanced biological activity and improved pharmacokinetic profiles.

The strategic placement of the trifluoroethyl group in this compound exemplifies modern approaches to fluorine incorporation in drug design. The 2,2,2-trifluoroethyl substituent combines the benefits of fluorination with practical synthetic accessibility, as trifluoroethylamine serves as a readily available building block for medicinal chemistry applications. This particular fluoroalkyl group has demonstrated considerable potential in the design of biologically active molecules, combining the metabolically stable characteristics of monofluorinated substituents with the electron-withdrawing impact of perfluorinated groups.

| Fluorinated Group | Synthetic Accessibility | Metabolic Stability | Electronic Effect |

|---|---|---|---|

| 2,2,2-Trifluoroethyl | High | Enhanced | Strong electron-withdrawing |

| 2,2-Difluoroethyl | Moderate | Moderate | Moderate electron-withdrawing |

| 2-Fluoroethyl | High | Low | Weak electron-withdrawing |

Recent advances in fluorinated amine synthesis have focused on developing efficient methods for introducing fluoroalkyl groups into amine-containing frameworks. These methodological developments include aminofluorination reactions, reductive amination protocols with fluorinated aldehydes, and direct fluoroalkylation of existing amine substrates. The field has benefited from innovations in both electrophilic and nucleophilic fluorination chemistry, expanding the toolkit available for fluorinated amine construction.

特性

IUPAC Name |

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)7-16-9-5-1-3-8-4-2-6-15-10(8)9/h2,4,6,9,16H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGVGOVSZDYEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy Overview

The synthesis of N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine typically follows a multi-step process involving:

- Construction or availability of the 5,6,7,8-tetrahydroquinoline scaffold.

- Functional group transformations to introduce or reveal the 8-amino substituent.

- Introduction of the 2,2,2-trifluoroethyl group onto the amino function.

These steps are often carried out using selective and stereoselective reactions, with careful control of reaction conditions to avoid racemization or side reactions.

Preparation of the Tetrahydroquinoline Core and 8-Amino Substitution

Starting Materials and Initial Functionalization

- Commercially available 5,6,7,8-tetrahydroquinoline is frequently used as the starting material.

- Metallation of the saturated portion of the quinoline ring is achieved using strong bases such as alkyllithium reagents (e.g., n-butyllithium) or lithium amides.

- The metallated intermediate is then subjected to nitrosation with alkyl nitrites to form oxime derivatives at the 8-position.

- The oxime intermediate can be hydrolyzed to the corresponding ketone or reduced to the amine.

This approach is supported by a patented synthetic route describing the regioselective nitrosation and subsequent transformations to access amino-substituted tetrahydroquinolines.

Reduction and Amination

- Stereoselective reduction of oxime intermediates to amines is typically performed using palladium catalysts under hydrogenation conditions.

- Conventional reducing agents such as sodium borohydride or lithium aluminum hydride are ineffective for this transformation.

- The palladium-catalyzed reduction provides a practical and industrially viable method to obtain the 8-amino-substituted tetrahydroquinoline with good yields and stereochemical control.

Introduction of the 2,2,2-Trifluoroethyl Group

The attachment of the trifluoroethyl moiety to the amino group is a crucial step that can be achieved via:

- Alkylation of the 8-amino group with 2,2,2-trifluoroethyl halides or sulfonates.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or 1,4-dioxane.

- Bases like diisopropylethylamine or sodium tert-butoxide are used to deprotonate the amine and facilitate nucleophilic substitution.

- Palladium-catalyzed cross-coupling reactions employing trifluoroethyl-containing reagents and amine substrates have also been reported, using catalysts such as palladium acetate with phosphine ligands (e.g., triphenylphosphine).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Metallation | n-Butyllithium or lithium amide base | 0 to room temperature | 1-3 hours | Performed in ether solvents (e.g., diethyl ether) |

| Nitrosation | Alkyl nitrites (e.g., isoamyl nitrite) | Room temperature | 1-2 hours | Solvents: ethereal or aromatic solvents |

| Oxime Hydrolysis/Reduction | Hydrolysis: aqueous acid/base; Reduction: Pd catalyst + H2 | Hydrolysis: reflux; Reduction: room to 60°C | Hydrolysis: hours; Reduction: 2-4 hours | Hydrolysis yields ketone; Pd-catalyzed reduction yields amine |

| Alkylation with trifluoroethyl reagent | 2,2,2-trifluoroethyl halide/sulfonate + base + solvent | 60-100°C | 2-4 hours | Solvents: DMF, dioxane; Bases: diisopropylethylamine, sodium tert-butoxide; Pd catalysis optional |

Research Findings and Characterization

- The synthesized compounds are characterized by FT-IR, NMR (1H, 13C, 19F), and elemental analysis to confirm structure and purity.

- Single-crystal X-ray diffraction is used for confirming the molecular structure, especially when complexed with metals or for stereochemical determination.

- The trifluoroethyl group imparts unique electronic and steric properties, influencing biological activity and polymerization catalysis when used as ligands.

Summary Table of Key Preparation Steps

化学反応の分析

Types of Reactions

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine exhibit significant anticancer properties. Studies have demonstrated that these types of tetrahydroquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of tetrahydroquinoline derivatives and their evaluation against cancer cell lines, showing promising results in terms of cytotoxicity and selectivity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Tetrahydroquinoline derivatives have shown activity against a range of bacteria and fungi. A recent study indicated that modifications to the tetrahydroquinoline structure could enhance its efficacy against resistant strains of bacteria . This suggests that N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Additionally, there is growing interest in the neuroprotective effects of tetrahydroquinoline derivatives. Research indicates that these compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The trifluoroethyl group may play a role in enhancing the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier.

Material Science Applications

Fluorinated Polymers

The presence of trifluoroethyl groups in N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine makes it a suitable candidate for use in synthesizing fluorinated polymers. These polymers are known for their thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .

Surface Coatings

Due to its unique chemical structure, this compound can be utilized in developing advanced surface coatings with hydrophobic properties. Such coatings are valuable in various industries including automotive and electronics for their ability to repel water and resist corrosion .

Chemical Intermediate Applications

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions such as:

- Cross-Coupling Reactions : The compound can be used as a building block in cross-coupling reactions to synthesize more complex organic compounds.

- Functionalization Reactions : Its functional groups can be modified to create derivatives with enhanced biological or physical properties.

Case Studies

作用機序

The mechanism of action of N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

類似化合物との比較

Table 1: Structural Comparison of Tetrahydroquinolin-8-amine Derivatives

| Compound Name | CAS Number | Substituent/Modification | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| N-(2,2,2-Trifluoroethyl)-THQ-8-amine | 1432679-46-3 | Trifluoroethylamine | C₁₁H₁₃N₂F₃ | 230.23 | Synthetic intermediate |

| 5,6,7,8-Tetrahydroquinolin-8-amine | 298181-83-6 | Unsubstituted amine | C₉H₁₂N₂ | 148.21 | Ligand in catalysis |

| (S)-5,6,7,8-THQ-8-amine dihydrochloride | 865303-57-7 | Chiral center + HCl salt | C₉H₁₄Cl₂N₂ | 221.13 | Biomedical research |

| 2-Methyl-5,6,7,8-THQ-8-amine | N/A | 2-Methyl substitution | C₁₀H₁₄N₂ | 162.23 | Antimicrobial agents |

| N-(2-(Diphenylphosphino)ethyl)-2-mesityl-THQ | N/A | Phosphinoethyl + mesityl groups | C₃₂H₃₅N₂P | 490.60 | Iron complexes for polymerization |

Key Observations :

- Trifluoroethyl Group : The electron-withdrawing nature of the CF₃ group in the main compound enhances metabolic stability and bioavailability compared to unsubstituted analogs (e.g., 298181-83-6) .

- Chiral Derivatives : The (S)-enantiomer dihydrochloride (865303-57-7) exhibits improved water solubility due to salt formation, making it suitable for in vitro biological studies .

- Phosphinoethyl Derivatives: Ligands like L5 () are tailored for coordination chemistry, enabling applications in olefin polymerization catalysts, unlike the trifluoroethyl variant .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | N-(2,2,2-Trifluoroethyl)-THQ | 5,6,7,8-THQ-8-amine | (S)-THQ-8-amine dihydrochloride |

|---|---|---|---|

| Boiling Point (°C) | 284.2±40.0 | 277.3±28.0 | Decomposes upon heating |

| Density (g/cm³) | 1.2±0.1 | 1.081±0.06 | 1.3 (estimated) |

| Solubility | Low in water | Low in water | High in polar solvents |

| Storage Conditions | -20°C | 2–8°C under N₂ | 2–8°C, inert atmosphere |

Key Observations :

生物活性

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine is a fluorinated organic compound with significant biological activity due to its unique chemical structure. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and agrochemistry.

Chemical Formula: C11H13F3N2

Molecular Weight: 230.23 g/mol

CAS Number: 1432679-46-3

IUPAC Name: N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine

The presence of the trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development and other applications .

Interaction with Biomolecules

N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine is known to interact with various enzymes and proteins. Its primary target includes poly (ADP-ribose) polymerases (PARPs), which are crucial for DNA repair mechanisms. The binding of this compound to PARPs facilitates the PARylation process and activates DNA repair pathways essential for maintaining genomic stability .

Cellular Effects

The compound influences several cellular processes by modulating signaling pathways and gene expression. It has been shown to affect cell proliferation and apoptosis through its interactions with key regulatory proteins involved in these processes .

The molecular mechanism of action involves:

- Binding Interactions: The compound binds to PARPs and other cellular targets.

- Enzyme Inhibition/Activation: It may inhibit or activate specific enzymes that play roles in cellular metabolism and signaling.

- Gene Expression Modulation: Changes in gene expression profiles have been observed in response to treatment with this compound .

Case Studies and Experimental Data

- Anti-inflammatory Activity: A study on related tetrahydroquinoline compounds demonstrated significant anti-inflammatory effects when tested against p38 mitogen-activated protein kinase (MAPK). The lead derivative showed good binding energy and was evaluated for its ability to inhibit edema and plasma PGE2 levels .

- DNA Repair Mechanisms: Research indicates that compounds like N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine enhance DNA repair processes through PARP activation. This suggests potential therapeutic applications in conditions involving DNA damage .

- Pharmacological Applications: Due to its ability to modulate biological pathways and enzyme activities, this compound is being explored for use in drug development targeting various diseases such as cancer and neurodegenerative disorders .

Applications in Medicinal Chemistry

The unique properties of N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinolin-8-amine make it a promising candidate for:

- Drug Development: Targeting specific enzymes involved in disease pathology.

- Agrochemistry: Development of more effective pesticides and herbicides due to enhanced stability and bioactivity .

- Materials Science: Synthesis of functional materials with improved thermal stability .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trifluoroethyl group to the 5,6,7,8-tetrahydroquinolin-8-amine scaffold?

- Methodological Answer : The trifluoroethyl group can be introduced via N-alkylation using 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under mild basic conditions (e.g., NaHCO₃ or K₂CO₃). Reaction optimization should focus on solvent choice (e.g., dichloroethane or THF) and temperature to minimize side reactions like over-alkylation. Post-synthesis purification typically involves column chromatography or recrystallization .

- Key Characterization : Confirm substitution via ¹H/¹⁹F NMR (shift at δ ~3.8 ppm for -CH₂CF₃ protons) and mass spectrometry .

Q. How can researchers resolve racemic mixtures of this compound into enantiomers for chiral studies?

- Methodological Answer : Use chiral resolving agents such as tartaric acid derivatives or enzymatic kinetic resolution. For example, (S)-enantiomers can be isolated via crystallization with L-tartaric acid, followed by recrystallization in methanol to achieve >99% enantiomeric excess (ee). Monitor ee via chiral HPLC or vibrational circular dichroism (VCD) .

Q. What spectroscopic techniques are critical for structural confirmation and conformational analysis?

- Methodological Answer :

- X-ray crystallography : Resolves 3D structure, including bond angles and stereochemistry.

- NMR : ¹H, ¹³C, and ¹⁹F NMR identify substituents and electronic environments (e.g., CF₃ group deshielding effects).

- FT-IR : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .

Q. What are the preliminary applications of this compound in catalysis or bioactivity?

- Catalysis : Iron(II) complexes with tetrahydroquinolin-8-amine ligands show high activity in ring-opening polymerization (ROP) of ε-caprolactone, yielding biodegradable polyesters. Optimize catalyst loading (e.g., 0.1–1 mol%) and reaction temperature (60–100°C) .

- Bioactivity : The (S)-enantiomer acts as a CXCR4 antagonist scaffold. Initial assays should evaluate binding affinity via fluorescence polarization or radioligand displacement .

Advanced Research Questions

Q. How does the trifluoroethyl group influence electronic and steric properties in metal complexes?

- Methodological Answer : The -CF₃ group enhances electron-withdrawing effects, stabilizing metal centers (e.g., Fe²⁺ or Ir³⁺) in catalytic cycles. Compare catalytic activity of trifluoroethyl-substituted complexes vs. non-fluorinated analogs in ROP or hydrogenation. Use cyclic voltammetry to assess redox potentials and DFT calculations to model electronic interactions .

Q. What mechanistic insights explain the high activity of iron(II) complexes in ε-caprolactone polymerization?

- Methodological Answer : The coordination-insertion mechanism involves ε-caprolactone binding to the Fe center, followed by acyl-oxygen cleavage. Use kinetic studies (e.g., monomer consumption via ¹H NMR) and MALDI-TOF to analyze polymer end-groups. Probe steric effects by modifying ligand substituents (e.g., mesityl vs. isopropyl groups) .

Q. How do enantiomeric differences impact biological activity or chiroptical properties?

- Methodological Answer : Compare (R)- and (S)-enantiomers in biological assays (e.g., CXCR4 inhibition) or chiroptical studies (e.g., circularly polarized luminescence in Ir³⁺ complexes). Use molecular docking to predict enantiomer-protein interactions and ECD/VCD to correlate absolute configuration with optical activity .

Q. What strategies address contradictions in catalytic efficiency data across studies?

- Methodological Answer : Standardize reaction conditions (solvent purity, moisture control) and characterize catalyst speciation via in situ XAS or ESI-MS. Cross-validate results using multiple substrates (e.g., lactones of varying ring strain) .

Methodological Notes

- Handling Enantiomers : Store chiral derivatives at -20°C under inert atmosphere to prevent racemization. Use chiral columns (e.g., Chiralpak IA) for HPLC analysis .

- Catalyst Design : Incorporate sterically bulky ligands (e.g., 2-mesityl groups) to enhance thermal stability and control polymer molecular weight distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。